Achn-975

Description

Properties

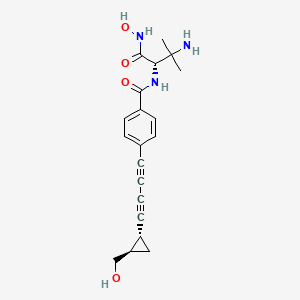

IUPAC Name |

N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26)/t15-,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUUDXEOKIQRU-IXDOHACOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1410809-36-7 | |

| Record name | ACHN-975 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1410809367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACHN-975 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48CET2EN53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ACHN-975: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACHN-975 is a potent, first-in-class, selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical enzyme in the biosynthesis of lipid A.[1][2][3][4] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[2][3][5] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death. This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the relevant pathways and workflows. Although the clinical development of this compound was halted due to safety concerns, its novel mechanism of action continues to be a significant area of research for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.[2][6][7]

Core Mechanism of Action: Inhibition of LpxC

The primary molecular target of this compound is the zinc-dependent metalloamidase LpxC.[1][4] This enzyme catalyzes the first committed and irreversible step in the Raetz pathway of lipid A biosynthesis: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][4] The inhibition of LpxC is highly specific, and this compound exhibits subnanomolar inhibitory activity against this enzyme.[1][4]

The LpxC enzyme is highly conserved across a wide range of Gram-negative bacteria and has no homologous counterpart in mammalian cells, making it an attractive target for antibiotic development.[3][4] Structural studies of this compound in complex with LpxC have revealed the atomic-level interactions responsible for its potent inhibition. This compound binds to the active site of LpxC, with its hydroxamate group chelating the catalytic zinc ion.[2] This binding prevents the natural substrate from accessing the active site, thereby halting the lipid A biosynthesis pathway.[2]

Downstream Effects of LpxC Inhibition

The inhibition of LpxC by this compound leads to a cascade of events that ultimately result in bacterial cell death:

-

Cessation of Lipid A Synthesis: The most immediate effect is the halt of lipid A production.

-

Disruption of Outer Membrane Biogenesis: Without a continuous supply of new lipid A molecules, the bacterium cannot properly assemble its outer membrane.[5]

-

Loss of Outer Membrane Integrity: The disruption of outer membrane synthesis leads to increased permeability and loss of structural integrity. This can be experimentally observed using assays with fluorescent probes like N-phenyl-1-naphthylamine (NPN).

-

Cell Lysis and Death: The compromised outer membrane is unable to protect the bacterium from osmotic stress and other environmental insults, leading to cell lysis and death.

The bactericidal activity of this compound has been demonstrated in vitro through time-kill assays, which show a rapid, concentration-dependent reduction in bacterial viability.[3]

Quantitative Data: In Vitro Efficacy

This compound has demonstrated potent in vitro activity against a broad spectrum of clinically relevant Gram-negative pathogens, including multidrug-resistant (MDR) strains.

Table 1: this compound In Vitro Inhibitory Activity (IC50)

| Target Enzyme/Organism | IC50 Value | Reference(s) |

| Enterobacteriaceae spp. LpxC | 0.02 nM | [1][4] |

| P. aeruginosa LpxC | Potent Inhibition (specific value not provided) | [3] |

Table 2: this compound In Vitro Antibacterial Activity (MIC)

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Enterobacteriaceae spp. | 0.5 | 1 | [1][5] |

| Pseudomonas aeruginosa | 0.06 | 0.25 | [1][3] |

| Acinetobacter baumannii | >64 | >64 | [1] |

| Carbapenem-resistant P. aeruginosa | 0.25 | 0.5 | [5] |

| P. aeruginosa APAE1064 | 0.12 | - | [1] |

| P. aeruginosa APAE1232 | 0.06 | - | [1] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action and efficacy of this compound. These are based on established methodologies and should be adapted as needed for specific experimental conditions.

LpxC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.

Principle: The activity of LpxC is monitored by detecting the product of the deacetylation reaction. This can be done using various methods, including liquid chromatography-mass spectrometry (LC-MS) to quantify the product.

General Protocol:

-

Enzyme and Substrate Preparation: Purified LpxC enzyme and its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, are prepared in a suitable buffer.

-

Inhibitor Incubation: A range of concentrations of this compound is pre-incubated with the LpxC enzyme.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Quenching: After a defined incubation period, the reaction is stopped, typically by the addition of an acid or organic solvent.

-

Product Quantification: The amount of product formed is quantified using a suitable analytical method like LC-MS.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the LpxC activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MICs.

Principle: Bacteria are grown in a liquid medium containing serial dilutions of the antimicrobial agent. The lowest concentration that inhibits growth is the MIC.

General Protocol (based on CLSI guidelines):

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth, typically cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Principle: The number of viable bacteria is determined at various time points after exposure to the antimicrobial agent. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL.

General Protocol:

-

Preparation of Cultures: A log-phase bacterial culture is prepared.

-

Exposure to this compound: The bacterial culture is exposed to different concentrations of this compound (e.g., 1x, 2x, 4x MIC).

-

Sampling over Time: Aliquots are removed at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Viable Cell Counting: Serial dilutions of the aliquots are plated on agar plates to determine the number of CFU/mL.

-

Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve.

Outer Membrane Permeability Assay

This assay measures the ability of a compound to disrupt the integrity of the bacterial outer membrane.

Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment. Disruption of the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.

General Protocol:

-

Bacterial Cell Preparation: Bacterial cells are harvested and washed.

-

Incubation with this compound: The cells are incubated with various concentrations of this compound.

-

Addition of NPN: NPN is added to the cell suspension.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer.

-

Data Analysis: An increase in fluorescence intensity compared to untreated controls indicates outer membrane permeabilization.

Visualizations

Lipid A Biosynthesis Pathway and this compound Inhibition

Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria, highlighting the inhibitory action of this compound on the LpxC enzyme.

Experimental Workflow for Characterizing this compound

Caption: A generalized experimental workflow for the discovery and preclinical development of an LpxC inhibitor like this compound.

References

- 1. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actascientific.com [actascientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

ACHN-975: A Technical Guide to a First-in-Class LpxC Inhibitor Targeting the Lipid A Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACHN-975 emerged as a potent, first-in-class inhibitor of the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical enzyme in the lipid A biosynthesis pathway of Gram-negative bacteria. This pathway is essential for the formation of the outer membrane, making it an attractive target for novel antimicrobial agents. This compound demonstrated significant in vitro activity against a range of Gram-negative pathogens, including multidrug-resistant strains of Pseudomonas aeruginosa and various Enterobacteriaceae. Despite its promising preclinical profile, the clinical development of this compound was halted due to dose-limiting toxicity observed in Phase 1 trials. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to its evaluation.

Introduction: The Imperative for Novel Gram-Negative Antibiotics

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. Organisms such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae are responsible for a growing number of difficult-to-treat infections. The unique outer membrane of Gram-negative bacteria, anchored by lipopolysaccharide (LPS), provides an effective barrier against many existing antibiotics. The biosynthesis of lipid A, the hydrophobic anchor of LPS, is a highly conserved and essential pathway in these pathogens, presenting a promising target for the development of new classes of antibiotics.

LpxC, a zinc-dependent metalloamidase, catalyzes the first committed and irreversible step in the lipid A biosynthesis pathway.[1][2] Its essential role and high conservation among Gram-negative bacteria, coupled with the absence of a mammalian homologue, make it an ideal target for selective antibacterial therapy.[1] this compound was developed as a potent inhibitor of LpxC, representing a novel mechanistic class of antibiotics.

Mechanism of Action: Inhibition of the Lipid A Biosynthesis Pathway

This compound exerts its bactericidal activity by selectively inhibiting the LpxC enzyme.[3] This inhibition disrupts the synthesis of lipid A, leading to a cascade of events that compromise the integrity of the bacterial outer membrane and ultimately result in cell death.

Figure 1: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria, highlighting the inhibitory action of this compound on the LpxC enzyme.

Quantitative Data Summary

This compound has been evaluated extensively for its in vitro and in vivo activity against key Gram-negative pathogens. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Organism/Enzyme | Value | Reference(s) |

| IC50 | P. aeruginosa LpxC | 1.1 nM | [4] |

| Enterobacteriaceae spp. LpxC | 0.02 nM | [3] | |

| MIC50 | P. aeruginosa | 0.06 µg/mL | [3][5] |

| Enterobacteriaceae | 0.5 µg/mL | [1] | |

| MIC90 | P. aeruginosa | 0.25 µg/mL | [3][5] |

| Enterobacteriaceae | 1 µg/mL | [3] | |

| A. baumannii | >64 µg/mL | [3] |

Table 2: In Vitro Activity of this compound Against Specific P. aeruginosa Strains

| Strain | MIC (µg/mL) | Reference(s) |

| APAE1064 | 0.06 | [3] |

| APAE1232 | 0.06 | [3] |

| APAE1136 | 0.12 | [5] |

| ATCC 27853 | 0.25 | [3] |

Table 3: In Vivo Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model

| Organism | Dosing Regimen (single dose) | Bacterial Load Reduction (log10 CFU/thigh) at 4 hours | Reference(s) |

| P. aeruginosa ATCC 27853 | 5 mg/kg | ~1.5 | [5] |

| 10 mg/kg | ~2.0 | [5] | |

| 30 mg/kg | ~2.5 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

LpxC Enzyme Inhibition Assay

This protocol is adapted from a fluorescence-based assay used to determine the 50% inhibitory concentration (IC50) of compounds against the LpxC enzyme.

Figure 2: Workflow for the LpxC enzyme inhibition assay.

Materials:

-

Black 96-well microplates

-

LpxC enzyme (e.g., from E. coli or P. aeruginosa)

-

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine (substrate)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 40 mM sodium morpholinoethanesulfonic acid (MES), pH 6.0, 0.02% Brij 35, 80 µM dithiothreitol

-

Stop Solution: 0.625 M Sodium Hydroxide (NaOH)

-

Neutralization Solution: 0.625 M Acetic Acid

-

Detection Reagent: o-phthaldialdehyde (OPA) in 0.1 M borax, pH 9.5 with 2-mercaptoethanol

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In the wells of a 96-well plate, add the assay buffer, substrate (to a final concentration of 25 µM), and the this compound dilutions (final DMSO concentration of 2% v/v).

-

Initiate the reaction by adding the LpxC enzyme (e.g., 50 ng/mL).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding the NaOH solution.

-

Incubate for an additional 10 minutes at 37°C to allow for the hydrolysis of the deacetylated product.

-

Neutralize the reaction with the acetic acid solution.

-

Add the OPA detection reagent to each well.

-

Measure the fluorescence with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values and should be performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

This compound stock solution

Procedure:

-

Prepare two-fold serial dilutions of this compound in CAMHB in a 96-well microtiter plate.

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

The MIC is read as the lowest concentration of this compound at which there is no visible growth.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial culture in logarithmic growth phase

-

This compound at various multiples of the MIC

-

Sterile saline or phosphate-buffered saline (PBS)

-

Agar plates

Procedure:

-

Grow a bacterial culture to the mid-logarithmic phase in MHB.

-

Dilute the culture to a starting inoculum of approximately 5 x 105 CFU/mL in flasks containing MHB with this compound at concentrations of 0x, 1x, 2x, 4x, etc., of the predetermined MIC.

-

Incubate the flasks at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

-

Perform serial ten-fold dilutions of the aliquots in sterile saline or PBS.

-

Plate the dilutions onto agar plates and incubate for 18-24 hours at 37°C.

-

Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Neutropenic Mouse Thigh Infection Model

This in vivo model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.

Materials:

-

Female ICR (CD-1) or similar mouse strain

-

Cyclophosphamide

-

Bacterial challenge strain (e.g., P. aeruginosa ATCC 27853)

-

This compound formulation for injection

-

Sterile PBS

-

Tissue homogenizer

Procedure:

-

Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection. This renders the mice with a neutrophil count of <100/mm3.[7]

-

On day 0, inoculate the mice with a bacterial suspension (e.g., 106-107 CFU) via intramuscular injection into the thigh.

-

At a predetermined time post-infection (e.g., 2 hours), administer this compound via a specified route (e.g., intravenous or subcutaneous) at various doses.

-

At different time points post-treatment, euthanize the mice.

-

Aseptically remove the thighs and homogenize the tissue in a known volume of sterile PBS.

-

Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the bacterial load (CFU/thigh).

-

Efficacy is determined by the reduction in bacterial load compared to untreated control animals.

Conclusion and Future Perspectives

This compound represents a significant advancement in the pursuit of novel antibiotics against Gram-negative pathogens. Its potent inhibition of LpxC and promising preclinical activity underscored the potential of the lipid A biosynthesis pathway as a therapeutic target. However, the dose-limiting toxicities observed in early clinical development highlight the challenges in translating potent in vitro activity into a safe and effective therapeutic. The insights gained from the this compound program, including its structure-activity relationships and toxicity profile, are invaluable for the ongoing development of next-generation LpxC inhibitors with an improved therapeutic window. Further research focusing on optimizing the molecular structure to mitigate off-target effects while retaining potent on-target activity is crucial for the successful clinical translation of this promising class of antibiotics.

References

- 1. jmilabs.com [jmilabs.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

ACHN-975: A Selective LpxC Inhibitor for Gram-Negative Pathogens

An In-depth Technical Guide

Abstract

ACHN-975 is a potent and selective inhibitor of UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme in the lipid A biosynthetic pathway of Gram-negative bacteria. By targeting this essential pathway, which is absent in mammals, this compound demonstrates significant in vitro activity against a broad spectrum of Gram-negative pathogens, including multidrug-resistant strains. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and a summary of its clinical development. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. The diminishing pipeline of new antibiotics with novel mechanisms of action necessitates the exploration of new bacterial targets. One such promising target is the lipid A biosynthesis pathway, which is essential for the formation of the outer membrane of Gram-negative bacteria.[1][2] The enzyme LpxC catalyzes the first committed and irreversible step in this pathway, making it an attractive target for the development of new antibacterial agents.[3]

This compound is a first-in-class LpxC inhibitor that has demonstrated potent activity against a wide range of Gram-negative bacteria.[1] Its novel mechanism of action provides a potential therapeutic option for infections caused by pathogens resistant to currently available antibiotics. This guide summarizes the key preclinical data for this compound and provides detailed methodologies for the evaluation of similar compounds.

Mechanism of Action

This compound exerts its antibacterial effect by selectively inhibiting the LpxC enzyme. LpxC is responsible for the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, a critical step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS). LPS is a major component of the outer membrane of Gram-negative bacteria, providing structural integrity and protecting the cell from the external environment.

By inhibiting LpxC, this compound blocks the entire lipid A biosynthetic pathway, leading to the disruption of the outer membrane, and ultimately, bacterial cell death. The high degree of conservation of the LpxC enzyme across various Gram-negative species contributes to the broad-spectrum activity of this compound.[3]

Signaling Pathway: Lipid A Biosynthesis (Raetz Pathway)

The following diagram illustrates the Raetz pathway for lipid A biosynthesis, highlighting the role of LpxC and the inhibitory action of this compound.

Caption: The Raetz pathway of lipid A biosynthesis and the inhibitory target of this compound.

Molecular Interaction: this compound Binding to LpxC

Crystallographic studies have revealed the molecular basis for the potent inhibition of LpxC by this compound. The inhibitor binds to the active site of the enzyme, with its hydroxamate moiety chelating the catalytic zinc ion. This interaction is crucial for the high-affinity binding and potent inhibition of the enzyme.[4] The hydrophobic tail of this compound occupies a hydrophobic tunnel in the enzyme, further stabilizing the complex.[4]

Caption: Schematic of this compound binding to the LpxC active site.

In Vitro Activity

This compound exhibits potent in vitro activity against a wide range of Gram-negative bacteria, including clinically important pathogens such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii. Notably, its activity is maintained against many strains resistant to other classes of antibiotics.

Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria

| Organism/Group | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Enterobacteriaceae | ||||

| All Isolates | 197 | 0.5 | 2 | [1] |

| Wild-Type | 75 | 0.25 | 0.5 | [1] |

| ESBL-producing | 19 | 0.5 | 2 | [1] |

| Carbapenemase-producing | 58 | 0.5 | 2 | [1] |

| Pseudomonas aeruginosa | ||||

| All Isolates | 250 | 0.06 | 0.25 | [5] |

| Wild-Type | 11 | ≤0.25 | ≤0.25 | [1] |

| Carbapenem-resistant | 10 | 0.25 | 2 | [1] |

| Cystic Fibrosis Isolates | - | - | 0.25 | [5] |

| Acinetobacter baumannii | - | >64 | >64 | [6] |

Table 2: LpxC Enzyme Inhibition by this compound

| Enzyme Source | IC₅₀ (nM) | Reference |

| Enterobacteriaceae spp. | 0.02 | [6] |

| Pseudomonas aeruginosa | <5 | [7] |

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a neutropenic mouse thigh infection model. This model is a standard for assessing the in vivo activity of new antibacterial agents.

Experimental Workflow: Neutropenic Mouse Thigh Infection Model

Caption: Workflow for the neutropenic mouse thigh infection model.

Table 3: In Vivo Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model (P. aeruginosa)

| Dose (mg/kg) | Time Post-treatment (hours) | Log₁₀ CFU Reduction (vs. control) | Reference |

| 5 | 4 | ~2 | [5] |

| 10 | 4 | >3 | [5] |

| 30 | 4 | >3 | [5] |

| 10 | 24 | Maintained at limit of detection | [5] |

| 30 | 24 | Maintained at limit of detection | [5] |

Clinical Development

This compound was the first LpxC inhibitor to enter clinical trials. A Phase 1, single-ascending-dose study in healthy volunteers (NCT01597947) was conducted to evaluate its safety, tolerability, and pharmacokinetics.[8] However, the clinical development of this compound was halted due to a dose-limiting toxicity of transient hypotension.[8]

Experimental Protocols

LpxC Enzyme Inhibition Assay

This protocol is adapted from published methods for determining the inhibitory activity of compounds against the LpxC enzyme.

Materials:

-

Purified LpxC enzyme

-

Substrate: UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

This compound or other test compounds

-

LC-MS system

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, combine the purified LpxC enzyme and the diluted this compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding a quenching solution (e.g., formic acid).

-

Analyze the reaction mixture using LC-MS to quantify the amount of product formed (UDP-3-O-(R-3-hydroxyacyl)-glucosamine).

-

Calculate the percent inhibition for each concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial isolates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

This compound or other test compounds

-

96-well microtiter plates

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Prepare serial twofold dilutions of this compound in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Neutropenic Mouse Thigh Infection Model

This in vivo model assesses the efficacy of antimicrobial agents in an immunocompromised host.

Materials:

-

Female ICR mice (or other suitable strain)

-

Cyclophosphamide

-

Bacterial pathogen (e.g., P. aeruginosa)

-

This compound or other test compounds

-

Phosphate-buffered saline (PBS)

-

Tryptic soy agar (TSA) plates

Procedure:

-

Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

-

On day 0, infect the thigh muscle of the mice with an intramuscular injection of a standardized bacterial suspension.

-

At a specified time post-infection (e.g., 2 hours), administer this compound via a suitable route (e.g., intraperitoneal or intravenous).

-

At various time points post-treatment, euthanize groups of mice and aseptically remove the infected thigh.

-

Homogenize the thigh tissue in a known volume of sterile PBS.

-

Prepare serial dilutions of the tissue homogenate and plate onto TSA plates.

-

Incubate the plates overnight and count the number of colony-forming units (CFU).

-

Calculate the bacterial load per gram of thigh tissue and compare the results between treated and untreated control groups to determine the reduction in bacterial burden.[9]

Conclusion

This compound is a potent and selective inhibitor of LpxC with significant in vitro and in vivo activity against a broad range of Gram-negative bacteria, including multidrug-resistant strains. Its novel mechanism of action represents a promising strategy to combat the growing threat of antimicrobial resistance. Although the clinical development of this compound was discontinued due to a dose-limiting toxicity, the extensive preclinical data and the validation of LpxC as a viable antibacterial target provide a strong foundation for the development of next-generation LpxC inhibitors with improved safety profiles. The experimental protocols detailed in this guide serve as a valuable resource for the continued research and development of this important class of antibiotics.

References

- 1. jmilabs.com [jmilabs.com]

- 2. researchgate.net [researchgate.net]

- 3. The regulation of lipid A biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with this compound Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. noblelifesci.com [noblelifesci.com]

The Rise and Fall of ACHN-975: An LpxC Inhibitor's Journey

An In-depth Technical Guide on the Discovery and Development of ACHN-975

This technical guide provides a comprehensive overview of the discovery, development, and history of this compound, a potent, first-in-class inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). Developed by Achaogen, this compound showed significant promise as a novel antibiotic against multidrug-resistant (MDR) Gram-negative bacteria. This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, summarizes its preclinical and clinical data, and provides insights into the challenges that ultimately led to the discontinuation of its development.

Discovery and Rationale

This compound was identified through an extensive research campaign at Achaogen aimed at discovering novel inhibitors of LpxC with potent activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative pathogen[1]. LpxC is an attractive target for novel antibiotics as it catalyzes the first committed and essential step in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria[1][2]. The enzyme is highly conserved across Gram-negative species and lacks a mammalian homolog, suggesting the potential for selective toxicity[2].

Mechanism of Action

This compound is a selective and potent inhibitor of the LpxC enzyme. It exhibits subnanomolar inhibitory activity against LpxC, thereby blocking the lipid A biosynthetic pathway and disrupting the integrity of the outer membrane of Gram-negative bacteria. This disruption ultimately leads to bacterial cell death. The bactericidal activity of this compound has been described as concentration-dependent against P. aeruginosa and time-dependent against E. coli and K. pneumoniae[3].

Lipid A Biosynthesis Pathway and LpxC Inhibition

The biosynthesis of lipid A is a multi-step enzymatic process. LpxC, a zinc-dependent metalloenzyme, catalyzes the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine. Inhibition of this step is lethal to the bacterium.

Data Presentation

In Vitro Activity

This compound demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including multidrug-resistant isolates.

Table 1: In Vitro Inhibitory Activity of this compound

| Organism/Enzyme | Parameter | Value | Reference |

| Enterobacteriaceae spp. | IC50 | 0.02 nM | [2] |

| Enterobacteriaceae spp. | MIC90 | 1 µg/mL | [2] |

| P. aeruginosa | MIC50 | 0.06 µg/mL | [2] |

| P. aeruginosa | MIC90 | 0.25 µg/mL | [1][2] |

| Acinetobacter baumannii | MIC90 | >64 µg/mL | [2] |

| P. aeruginosa LpxC Enzyme | IC50 | <5 nM | [4] |

Table 2: MIC Distribution of this compound Against Gram-Negative Isolates

| Organism Group (No. of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Enterobacteriaceae (197) | 0.5 | 2 | ≤0.06 - 2 | [5] |

| P. aeruginosa (30) | 0.25 | 2 | 0.12 - 2 | [5] |

In Vivo Efficacy

Preclinical evaluation in a neutropenic mouse thigh infection model demonstrated the in vivo bactericidal activity of this compound against P. aeruginosa.

Table 3: In Vivo Efficacy of this compound in a Neutropenic Mouse Thigh Infection Model with P. aeruginosa ATCC 27853

| Dose (mg/kg, single intraperitoneal) | Change in log10 CFU/thigh at 4 hours | Reference |

| 5 | Reduction | [1] |

| 10 | Reduction | [1] |

| 30 | Reduction | [1] |

Note: The studies indicated a steady reduction in bacterial titers in the first 4 hours for all dosing groups, with a 3-log10 kill observed by 4 hours for the 10 mg/kg and 30 mg/kg doses[1].

Experimental Protocols

Chemical Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is proprietary to Achaogen, the general synthetic approach for this class of butadiyne derivatives can be inferred from patents and related publications. The synthesis likely involves a convergent strategy.

Methodology Outline:

-

Synthesis of the Butadiyne-Containing Carboxylic Acid: This fragment is likely synthesized through sequential palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the first alkyne, followed by a Glaser or Cadiot-Chodkiewicz coupling to form the butadiyne moiety.

-

Synthesis of the Hydroxamic Acid Headgroup: The amino acid derivative, (S)-3-amino-3-methyl-2-aminobutanoic acid, is protected and then converted to the corresponding hydroxamic acid using hydroxylamine.

-

Amide Coupling and Deprotection: The carboxylic acid and the amine of the headgroup are coupled using standard peptide coupling reagents (e.g., EDC, HOBt). The final step involves the removal of all protecting groups to yield this compound.

LpxC Enzyme Inhibition Assay

Principle: The inhibitory activity of this compound against the LpxC enzyme is determined by measuring the reduction in the formation of the deacetylated product from the enzyme's natural substrate.

Protocol:

-

Reagents and Materials:

-

Purified recombinant LpxC enzyme (e.g., from P. aeruginosa).

-

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5).

-

Quenching solution (e.g., formic acid).

-

LC-MS/MS system.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the LpxC enzyme to each well containing the diluted inhibitor or vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Allow the reaction to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the quenching solution.

-

Analyze the samples by LC-MS/MS to quantify the amount of product formed.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol (Broth Microdilution):

-

Materials:

-

This compound stock solution.

-

Cation-adjusted Mueller-Hinton broth (CAMHB).

-

Bacterial inoculum standardized to approximately 5 x 105 CFU/mL.

-

96-well microtiter plates.

-

-

Procedure:

-

Prepare two-fold serial dilutions of this compound in CAMHB in the wells of a microtiter plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Neutropenic Mouse Thigh Infection Model

Principle: This in vivo model assesses the efficacy of an antimicrobial agent in an immunocompromised host, mimicking a deep-seated soft tissue infection.

Protocol:

-

Animal Model:

-

Female ICR or Swiss Webster mice.

-

Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.

-

-

Infection:

-

Culture P. aeruginosa (e.g., ATCC 27853) to mid-log phase and dilute to the desired concentration (e.g., 106-107 CFU/mL).

-

Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse.

-

-

Treatment:

-

At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., intraperitoneal or intravenous) at various doses.

-

Include a vehicle control group.

-

-

Endpoint:

-

At various time points post-treatment (e.g., 2, 4, 8, 24 hours), euthanize the mice.

-

Aseptically remove the thighs, homogenize the tissue, and perform serial dilutions.

-

Plate the dilutions on appropriate agar plates to determine the number of viable bacteria (CFU/thigh).

-

Calculate the change in bacterial load compared to the pre-treatment or vehicle control groups.

-

Clinical Development and Discontinuation

This compound was the first LpxC inhibitor to enter human clinical trials. A Phase 1, randomized, double-blind, placebo-controlled, single-ascending-dose study (NCT01597947) was initiated in 2012 to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers[6].

Despite promising preclinical data, the clinical development of this compound was halted. The Phase 1 trial revealed a peak plasma concentration (Cmax)-driven dose-limiting toxicity of transient hypotension without tachycardia[1]. Additionally, inflammation at the infusion site was observed. These adverse effects, coupled with a narrow therapeutic window, led to the decision to terminate the program[1].

Conclusion and Future Perspectives

This compound represented a significant advancement in the pursuit of novel antibiotics against Gram-negative bacteria. Its potent inhibition of LpxC and broad-spectrum activity underscored the potential of this target. However, the unforeseen cardiovascular toxicity in humans highlighted the challenges of translating promising preclinical findings into safe and effective clinical candidates.

The story of this compound provides valuable lessons for the development of future LpxC inhibitors and other novel antibiotics. The extensive structure-activity relationship (SAR) studies conducted by Achaogen and others, informed by the crystal structure of LpxC in complex with inhibitors like this compound, continue to guide the design of new compounds with improved safety profiles. The development of subsequent LpxC inhibitors has focused on mitigating the off-target effects observed with this compound, aiming to finally deliver a new class of antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections.

References

- 1. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jmilabs.com [jmilabs.com]

- 6. WO2013039947A1 - Polymorphs of n-((s)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1r,2r)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diynyl)benzamide - Google Patents [patents.google.com]

A Technical Whitepaper on the Preclinical Assessment of ACHN-975

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical overview of the preliminary studies on ACHN-975. It focuses on its mechanism of action, antibacterial efficacy, and the toxicological findings that influenced its clinical development. While "cytotoxicity" is often associated with anti-cancer agents, in the context of this compound, it primarily refers to its potent bactericidal activity against Gram-negative bacteria. The systemic toxicity observed in preclinical and clinical studies, which ultimately led to the cessation of its development, is also detailed.

Executive Summary

This compound is a selective, hydroxamate-based inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in Gram-negative bacteria.[1][2] It catalyzes the first committed step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the bacterial outer membrane.[3][4] Developed by Achaogen, this compound demonstrated potent in vitro and in vivo bactericidal activity, particularly against multidrug-resistant Pseudomonas aeruginosa.[3] It was the first LpxC inhibitor to advance to Phase 1 clinical trials.[4][5] However, its development was discontinued due to an insufficient therapeutic window, marked by dose-limiting cardiovascular toxicity observed in preclinical models and early clinical studies.[3][6] This paper synthesizes the available preclinical data, focusing on its mechanism, antibacterial cytotoxicity, and the safety profile that halted its progression.

Mechanism of Action: Inhibition of Lipid A Biosynthesis

This compound exerts its bactericidal effect by targeting a highly conserved and essential pathway in Gram-negative bacteria. The LpxC enzyme is a zinc-dependent metalloamidase responsible for deacetylating UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[7] This is an irreversible and critical step for the synthesis of lipid A.

The inhibitory mechanism of this compound is centered on its hydroxamic acid moiety, which chelates the catalytic Zn²⁺ ion within the LpxC active site.[5][8] This action, combined with interactions between the inhibitor's long hydrophobic tail and the enzyme's active-site tunnel, results in potent, subnanomolar inhibition of the enzyme.[7][9] The disruption of this pathway compromises the integrity of the bacterial outer membrane, leading to rapid, concentration-dependent cell death.[3]

Quantitative Data: In Vitro & In Vivo Efficacy

This compound demonstrated potent activity against a wide range of Gram-negative pathogens. Its efficacy was quantified through enzyme inhibition assays (IC₅₀) and antimicrobial susceptibility testing (MIC).

In Vitro Enzyme Inhibition and Antibacterial Activity

The compound showed subnanomolar inhibitory activity against the purified LpxC enzyme and low MIC values against clinical isolates, including multidrug-resistant strains.

| Parameter | Target | Value | Reference(s) |

| IC₅₀ | P. aeruginosa LpxC (purified) | 0.68 nM | [1] |

| Enterobacteriaceae spp. | 0.02 nM | [7] | |

| MIC₅₀ | P. aeruginosa | 0.06 µg/mL | [3][7] |

| MIC₉₀ | P. aeruginosa | 0.25 µg/mL | [3][7] |

| Enterobacteriaceae spp. | 1 µg/mL | [7] | |

| MIC Range | P. aeruginosa APAE1064 | 0.12 µg/mL | [7] |

| P. aeruginosa APAE1232 | 0.06 µg/mL | [7] |

In Vivo Bactericidal Activity

Efficacy was confirmed in murine infection models, where this compound showed concentration-dependent bactericidal effects.

| Animal Model | Pathogen | Dosing (Single, IP) | Outcome | Reference(s) |

| Neutropenic Mouse Thigh | P. aeruginosa ATCC 27853 | 5 mg/kg | Steady reduction in bacterial titers within 4h | [3][7] |

| 10 mg/kg | Increased efficacy over 5 mg/kg dose | [3][7] | ||

| 30 mg/kg | Most rapid reduction in bacterial load | [3][7] |

Experimental Protocols

The preclinical evaluation of this compound involved standard microbiological and pharmacological assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation: A two-fold serial dilution of this compound was prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

-

Inoculation: Each well was inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Incubation: Plates were incubated at 35-37°C for 18-24 hours.

-

Analysis: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

In Vivo Neutropenic Mouse Thigh Infection Model

This model was used to assess the in vivo pharmacodynamics of this compound.

-

Immunosuppression: Mice were rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide on days -4 and -1 before infection.

-

Infection: On day 0, mice were inoculated via intramuscular injection into the thigh with a clinical isolate of P. aeruginosa (e.g., ATCC 27853).

-

Treatment: Two hours post-infection, cohorts of mice received single IP doses of this compound (e.g., 5, 10, 30 mg/kg) or a vehicle control.

-

Quantification: At specified time points (e.g., 0, 2, 4, 6, 24 hours) post-treatment, mice were euthanized, the thighs were homogenized, and serial dilutions were plated to determine bacterial CFU counts.

Safety, Toxicology, and Discontinuation

Despite its promising antibacterial profile, the clinical development of this compound was terminated due to safety concerns that emerged from preclinical and Phase 1 studies. The key issue was a narrow therapeutic window between the efficacious dose and the dose causing significant adverse effects.

-

Preclinical Findings: Studies in animal models revealed cardiovascular liabilities, including bradycardia (a slowing of the heart rate).[9]

-

Phase 1 Clinical Trial Findings: A Phase 1 single ascending dose (SAD) study identified a dose-limiting toxicity (DLT) of transient hypotension (low blood pressure) without a compensatory increase in heart rate (tachycardia).[3] Additionally, inflammation at the infusion site was reported.[5]

These adverse effects were deemed compound-specific and not necessarily a class-wide issue for all LpxC inhibitors.[10] However, for this compound, the risk-benefit profile was unfavorable, as the doses required to prevent the emergence of bacterial resistance were too close to those causing unacceptable toxicity.[3][9] This insufficient therapeutic margin was the primary reason for halting its development.

Conclusion

This compound stands as a seminal molecule in the development of LpxC inhibitors. It validated LpxC as a viable antibacterial target and demonstrated that potent, bactericidal agents could be developed against challenging Gram-negative pathogens. The preliminary studies showcased its excellent antibacterial cytotoxicity and in vivo efficacy. However, the project also served as a crucial case study on the importance of the therapeutic window. The compound-specific cardiovascular toxicities identified in safety studies ultimately outweighed its antibacterial benefits, leading to the termination of its clinical development. The lessons learned from this compound continue to inform the design and screening of next-generation LpxC inhibitors, with a focus on maintaining high potency while engineering out the off-target effects that limit safety.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 5. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with this compound Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

ACHN-975: Application Notes and Protocols for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHN-975 is a potent and selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a zinc-dependent metalloamidase that catalyzes the first committed and essential step in the biosynthesis of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of Gram-negative pathogens.[2][4] This document provides detailed application notes and protocols for the in vitro evaluation of this compound.

Mechanism of Action

This compound acts as a competitive inhibitor of LpxC, binding to the active site of the enzyme.[3] The hydroxamate moiety of this compound chelates the active site Zn2+ ion, a critical component for the enzyme's catalytic activity.[5][6] This interaction blocks the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, thereby halting the lipid A biosynthetic pathway. The disruption of lipid A synthesis compromises the outer membrane, leading to bacterial cell death.[2][3]

Below is a diagram illustrating the lipid A biosynthesis pathway and the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. immune-system-research.com [immune-system-research.com]

- 3. Preclinical Safety and Efficacy Characterization of an LpxC Inhibitor against Gram-negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with this compound Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

ACHN-975: Application Notes and Protocols for Microbiology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHN-975 is a potent, selective inhibitor of the bacterial enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3] LpxC is an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria.[2][3][4][5] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to bactericidal activity against a range of Gram-negative pathogens, including multidrug-resistant strains of Pseudomonas aeruginosa and various Enterobacteriaceae.[4][6][7] this compound was the first LpxC inhibitor to advance to Phase 1 clinical trials; however, its development was halted due to dose-limiting toxicity.[4][8][9] Despite this, this compound remains a valuable tool for in vitro research in microbiology labs to study LpxC inhibition and its effects on Gram-negative bacteria.

Mechanism of Action

This compound targets LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway.[1][2] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), which makes up the outer leaflet of the outer membrane in Gram-negative bacteria. The inhibition of LpxC blocks the synthesis of lipid A, leading to a disruption of the outer membrane, cessation of bacterial growth, and ultimately cell death.[2] The hydroxamate moiety of this compound chelates the active site zinc ion within the LpxC enzyme, leading to potent inhibition.[2][9]

Data Presentation

Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa

| Parameter | Value (µg/mL) | Reference |

| MIC₅₀ | 0.06 | [1][4] |

| MIC₉₀ | 0.25 | [1][4] |

| MIC Range | ≤0.06 - 2 | [4] |

Table 2: In Vitro Activity of this compound against Enterobacteriaceae

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Enterobacteriaceae (overall) | 0.5 | 2 | [6] |

| Escherichia coli | N/A | ≤1 | [7] |

| Klebsiella pneumoniae | N/A | N/A |

Table 3: 50% Inhibitory Concentration (IC₅₀) of this compound

| Enzyme Source | IC₅₀ (nM) | Reference |

| P. aeruginosa LpxC | <0.5 | [4] |

| Enterobacteriaceae spp. | 0.02 | [1] |

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of this compound against Gram-negative bacteria.[6][10]

Materials:

-

This compound (prepare stock solution in a suitable solvent, e.g., DMSO, and then dilute in cation-adjusted Mueller-Hinton Broth (CAMHB))[4]

-

Gram-negative bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into a tube of sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]

-

-

Prepare this compound Dilutions:

-

Prepare a stock solution of this compound.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of concentrations. Typically, this is done by adding 100 µL of CAMHB to all wells, then adding 100 µL of the highest this compound concentration to the first well, mixing, and transferring 100 µL to the next well, repeating across the plate.[10]

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (bacteria in CAMHB without this compound) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[12] This can be determined by visual inspection or by using a microplate reader to measure optical density.

-

2. Time-Kill Kinetic Assay

This assay is used to determine the bactericidal or bacteriostatic activity of this compound over time.[13]

Materials:

-

This compound

-

Gram-negative bacterial strain of interest

-

CAMHB

-

Sterile culture tubes or flasks

-

Shaking incubator (37°C)

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates for colony counting

-

Pipettes and sterile tips

Procedure:

-

Prepare Bacterial Culture:

-

Grow an overnight culture of the test organism in CAMHB at 37°C with shaking.

-

Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

-

Exposure to this compound:

-

Add this compound to the bacterial cultures at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC).[5]

-

Include a growth control culture without any this compound.

-

-

Incubation and Sampling:

-

Incubate the cultures at 37°C with constant shaking.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture tube.[4]

-

-

Quantification of Viable Bacteria:

-

Perform serial ten-fold dilutions of each collected sample in sterile saline or PBS.

-

Plate a known volume of the appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours, or until colonies are visible.

-

Count the number of colonies on the plates to determine the number of colony-forming units per milliliter (CFU/mL) at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

-

A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13] A bacteriostatic effect is observed when there is no significant change in CFU/mL compared to the initial inoculum.

-

Disclaimer: These protocols are intended for research purposes only. Appropriate safety precautions should be taken when handling microorganisms and chemical compounds. It is recommended to consult the relevant CLSI documents for the most up-to-date and detailed guidelines. The development of this compound was halted due to safety concerns in clinical trials.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with this compound Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jmilabs.com [jmilabs.com]

- 7. Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. mdpi.com [mdpi.com]

- 12. ca.idexx.com [ca.idexx.com]

- 13. emerypharma.com [emerypharma.com]

ACHN-975: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and experimental use of ACHN-975, a potent inhibitor of the bacterial enzyme LpxC. These guidelines are intended to ensure the consistent and effective use of this compound in a laboratory setting.

Introduction to this compound

This compound is a selective, subnanomolar inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme in the biosynthetic pathway of lipid A.[1] Lipid A is an essential component of the outer membrane of most Gram-negative bacteria, functioning as the hydrophobic anchor of lipopolysaccharide (LPS). By inhibiting LpxC, this compound effectively blocks the production of lipid A, leading to bacterial cell death. This specific mechanism of action makes it a valuable tool for studying bacterial physiology and a promising candidate for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.

Solubility and Stock Solution Preparation

This compound is readily soluble in dimethyl sulfoxide (DMSO). For optimal results, it is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.

Table 1: this compound Solubility and Stock Solution Preparation

| Parameter | Value | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO) | Use of ultrasonic bath is recommended to aid dissolution. |

| Solubility in DMSO | 100 mg/mL (206.85 mM) | --- |

| Appearance (Solid) | Light yellow to yellow solid | --- |

| Molecular Weight | 483.44 g/mol (as TFA salt) | --- |

To prepare a stock solution, weigh the desired amount of this compound powder and add the appropriate volume of DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.83 mg of this compound in 1 mL of DMSO. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Storage Conditions

The storage conditions for this compound vary depending on whether it is in solid or solution form.

Table 2: this compound Storage Conditions

| Form | Storage Temperature | Duration | Special Instructions |

| Solid Powder | 4°C | Long-term | Store in a sealed container, away from moisture. |

| Stock Solution (in DMSO) | -20°C | Up to 1 month | Store in sealed, airtight vials. |

| Stock Solution (in DMSO) | -80°C | Up to 6 months | Store in sealed, airtight vials for long-term storage. |

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

-

This compound stock solution (in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a 2-fold serial dilution of the this compound stock solution in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

-

Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Add 50 µL of the bacterial suspension to each well of the microtiter plate, bringing the total volume to 100 µL. This will result in a final bacterial concentration of 2.5 x 10^5 CFU/mL and a further 2-fold dilution of the compound.

-

Include a positive control (bacteria without this compound) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90%.[2]

In Vitro LpxC Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the LpxC enzyme.

Materials:

-

Purified LpxC enzyme

-

This compound stock solution (in DMSO)

-

LpxC substrate (e.g., UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Detection reagent (e.g., a fluorescent probe that reacts with the deacetylated product)

-

96-well black plates (for fluorescence-based assays)

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the LpxC enzyme to each well containing the diluted this compound or vehicle control (DMSO).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

Initiate the enzymatic reaction by adding the LpxC substrate to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding a quenching agent or by heating).

-

Add the detection reagent and incubate as required to allow for signal development.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Mammalian Cell Cytotoxicity Assay

This protocol assesses the potential toxicity of this compound against a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

-

Sterile 96-well clear-bottom plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the highest concentration used for dilutions).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or fluorescence development.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 (50% cytotoxic concentration) value.

Mechanism of Action and Signaling Pathway

This compound targets the lipid A biosynthesis pathway, which is essential for the formation of the outer membrane in Gram-negative bacteria. The inhibition of LpxC is the committed step in this pathway.

Caption: The Lipid A Biosynthesis Pathway in Gram-Negative Bacteria.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a novel LpxC inhibitor like this compound.

Caption: A typical workflow for the preclinical evaluation of an LpxC inhibitor.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing with ACHN-975

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHN-975 is a potent and selective inhibitor of the UDP-3-O-(R-3-hydroxyacyl)-N-acetylglucosamine deacetylase (LpxC) enzyme.[1][2] LpxC is a zinc-dependent metalloamidase that catalyzes the first committed step in the biosynthesis of lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[1][2][3][4] By inhibiting LpxC, this compound disrupts the formation of the bacterial outer membrane, leading to bactericidal activity against a broad spectrum of Gram-negative pathogens.[1][3] These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains and summarize its in vitro activity.

Mechanism of Action of this compound

This compound targets the LpxC enzyme, which is highly conserved among Gram-negative bacteria.[1] The inhibition of LpxC blocks the deacetylation of UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine, a crucial step in the lipid A biosynthetic pathway.[1] This disruption of outer membrane synthesis ultimately leads to bacterial cell death.[4] The bactericidal effect of this compound has been described as concentration-dependent for Pseudomonas aeruginosa and time-dependent for E. coli and K. pneumoniae.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Complex Structure of Protein AaLpxC from Aquifex aeolicus with this compound Molecule Suggests an Inhibitory Mechanism at Atomic-Level against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: ACHN-975 in Combination with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACHN-975 is a potent, first-in-class inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the lipid A biosynthetic pathway of most Gram-negative bacteria.[1][2][3] Lipid A is a critical component of the lipopolysaccharide (LPS) that forms the outer leaflet of the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[2] While this compound demonstrated potent in vitro and in vivo activity against a range of Gram-negative pathogens, including multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Enterobacteriaceae, its clinical development was halted due to dose-limiting cardiovascular toxicity.[1][4]

Despite its discontinuation for systemic use, the novel mechanism of action of this compound makes it a valuable tool for research and a potential candidate for combination therapy. Combining this compound with other classes of antibiotics could lead to synergistic effects, potentially lowering the required dose of each agent, reducing toxicity, and overcoming resistance mechanisms. These application notes provide a framework for the experimental design of studies investigating this compound in combination with other antibiotics.

Mechanism of Action and Rationale for Combination Therapy

This compound targets the initial committed step in lipid A biosynthesis.[1] This disruption of the outer membrane can potentiate the activity of other antibiotics that may otherwise have difficulty penetrating the Gram-negative cell envelope or are susceptible to efflux pumps.

Signaling Pathway: this compound Mechanism of Action

Caption: this compound inhibits the LpxC enzyme in the cytoplasm, blocking the lipid A biosynthetic pathway.

Experimental Design: In Vitro Synergy Testing

The following protocols are designed to assess the synergistic potential of this compound with other antibiotics against clinically relevant Gram-negative pathogens.

Minimum Inhibitory Concentration (MIC) Determination